molecular formula C23H42F3N5O8 B1574789 SLLK, Control Peptide for TSP1 Inhibitor(TFA)

SLLK, Control Peptide for TSP1 Inhibitor(TFA)

Cat. No.: B1574789
M. Wt: 573.6 g/mol
InChI Key: JWXNBGPQLBWEQI-SITLLQIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) is a control peptide for LSKL, which is a Thrombospondin 1 inhibitor. Thrombospondin 1 is a glycoprotein that plays a significant role in cell-to-cell and cell-to-matrix communication. The SLLK peptide is used in research to study the inhibition of Thrombospondin 1 and its effects on various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of peptides like SLLK often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptides are then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions: SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and subsequent applications.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the SLLK peptide itself, which is used as a control peptide in various biological assays .

Scientific Research Applications

SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) has several scientific research applications:

    Biology: Used to study the role of Thrombospondin 1 in cell signaling, angiogenesis, and tissue remodeling.

    Medicine: Investigated for its potential in treating diseases where Thrombospondin 1 is implicated, such as cancer and cardiovascular diseases.

    Chemistry: Utilized in peptide synthesis research to understand peptide bond formation and stability.

    Industry: Employed in the development of peptide-based therapeutics and diagnostic tools

Mechanism of Action

The mechanism of action of SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) involves its interaction with Thrombospondin 1. By binding to Thrombospondin 1, it inhibits its activity, thereby affecting various cellular processes such as cell adhesion, migration, and proliferation. This inhibition is crucial for studying the physiological and pathological roles of Thrombospondin 1 .

Comparison with Similar Compounds

    LSKL: Another peptide that inhibits Thrombospondin 1 but with a different sequence.

    RGD Peptides: These peptides also interact with cell adhesion molecules but target integrins instead of Thrombospondin 1.

Uniqueness: SLLK is unique in its specific inhibition of Thrombospondin 1, making it a valuable tool for studying the specific pathways and mechanisms involving this glycoprotein .

Properties

Molecular Formula

C23H42F3N5O8

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1

InChI Key

JWXNBGPQLBWEQI-SITLLQIKSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

sequence

One Letter Code: SLLK-NH2

Origin of Product

United States

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